molecular formula C13H14N4OS B6519889 3,4-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide CAS No. 933006-03-2

3,4-dimethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Cat. No.: B6519889
CAS No.: 933006-03-2
M. Wt: 274.34 g/mol
InChI Key: NOZPOJIVPDLJHQ-UHFFFAOYSA-N
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Description

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are an integral part of a variety of drugs available in clinical therapy including antifungal, antibacterial, anticancer, anticonvulsant, and more .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . On the basis of fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring, four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemical reactions of these compounds can be influenced by the presence of electron-donating groups . For example, introducing electron-donating groups can contribute to good inhibitory activity against urease .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the presence of electron-donating groups . For example, 3-Br compounds showed the best result (IC50 = 1.05 µM) followed by 4-Br ≥ 2-Br .

Mechanism of Action

Future Directions

The future directions for these compounds could involve further exploration of their diverse pharmacological activities . The structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines has profound importance in drug design, discovery, and development .

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-3-4-10(7-9(8)2)11(18)14-12-15-16-13-17(12)5-6-19-13/h3-4,7H,5-6H2,1-2H3,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZPOJIVPDLJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C3N2CCS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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